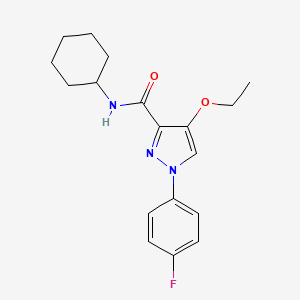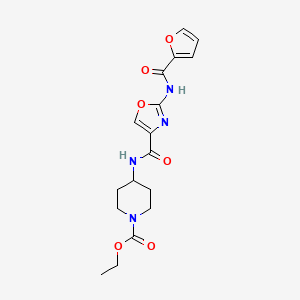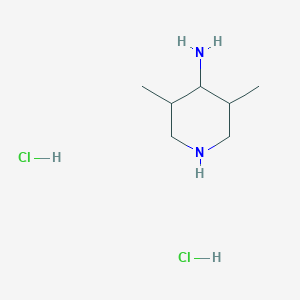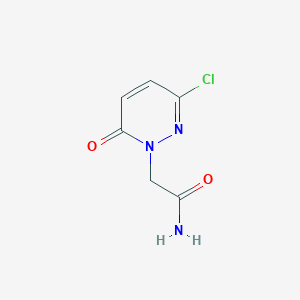
N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as CEFP, is a novel compound that has gained significant attention in scientific research. It belongs to the class of pyrazole carboxamide derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, leading to a decrease in oxidative stress. Additionally, this compound has been found to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity level. This compound also has a low toxicity level, making it safe for use in various experiments. However, this compound has some limitations, such as its low solubility in water and its short half-life, which may affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide research. One direction is to investigate its potential use in the treatment of other diseases, such as diabetes, cardiovascular diseases, and autoimmune diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to optimize its effectiveness. Additionally, research can be conducted to explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its mechanism of action involves the inhibition of COX-2, leading to a decrease in inflammation, pain, and fever. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, which can lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves the reaction of cyclohexanone, ethyl 4-chloroacetoacetate, 4-fluoroaniline, and hydrazine hydrate in the presence of a catalyst. The reaction yields a crude product, which is then purified using column chromatography. The final product obtained is this compound, which is a white solid with a molecular weight of 365.4 g/mol.
Applications De Recherche Scientifique
N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has shown potential in various scientific research applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also shown promising results in the treatment of neuropathic pain, cancer, and neurodegenerative diseases. Additionally, this compound has been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-2-24-16-12-22(15-10-8-13(19)9-11-15)21-17(16)18(23)20-14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNXRMDGKCQFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2CCCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2973672.png)

![Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2973676.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2973679.png)



![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylpiperazin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B2973685.png)
![N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide](/img/structure/B2973686.png)


![Tert-butyl N-[1-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B2973691.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973694.png)